Dipropylcarbamoyl Chloride Solvolysis Kinetics: Intermediate Reactivity Between Dimethyl and Diethyl Analogs
In solvolysis studies, dipropylcarbamoyl chloride exhibits intermediate reactivity compared to its closest N,N-dialkyl analogs. The specific rate constant for solvolysis in 100% ethanol at 25.0°C is 1.22 × 10⁻⁴ s⁻¹, positioned between the more reactive dimethylcarbamoyl chloride (1.58 × 10⁻⁴ s⁻¹) and the less reactive diethylcarbamoyl chloride (1.05 × 10⁻⁴ s⁻¹) [1]. This reactivity profile reflects the balance between steric hindrance from the propyl groups and their electron-donating capacity, which stabilizes the developing carbocation in the SN1-type solvolysis transition state [1].
| Evidence Dimension | First-order rate constant (k) for solvolysis |
|---|---|
| Target Compound Data | 1.22 × 10⁻⁴ s⁻¹ in 100% EtOH at 25.0°C |
| Comparator Or Baseline | Dimethylcarbamoyl chloride: 1.58 × 10⁻⁴ s⁻¹; Diethylcarbamoyl chloride: 1.05 × 10⁻⁴ s⁻¹ |
| Quantified Difference | 23% slower than dimethyl analog; 16% faster than diethyl analog |
| Conditions | 100% ethanol, 25.0°C, conductometric monitoring |
Why This Matters
Knowledge of relative solvolysis rates informs reaction condition optimization and predicts hydrolytic stability during aqueous workup or storage.
- [1] Kevill, D. N., & D′Souza, M. J. (2008). Correlation of the rates of solvolysis of N,N-dipropylcarbamoyl chloride. Journal of Physical Organic Chemistry, 21(12), 1054-1058. View Source
